Product packaging for (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate(Cat. No.:CAS No. 97055-89-5)

(E)-Methyl 3-(1H-pyrrol-3-yl)acrylate

Cat. No.: B1598398
CAS No.: 97055-89-5
M. Wt: 151.16 g/mol
InChI Key: LRGLUDDXROSBIO-UHFFFAOYSA-N
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Description

(E)-Methyl 3-(1H-pyrrol-3-yl)acrylate (CAS 97055-89-5) is a high-value chemical building block with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound, characterized by its pyrrole and acrylate functional groups, is primarily used as a key synthetic intermediate in medicinal chemistry and pharmaceutical research . Its structure is particularly valuable for constructing more complex molecules; for instance, pyrrole derivatives are investigated as core structures in the synthesis of novel anti-inflammatory agents, such as tetrahydropyridine derivatives that modulate cytokine release and nitric oxide production in preclinical models . Researchers utilize this compound in the development of potential therapeutics for central nervous system (CNS) diseases . As a white to off-white solid, it should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1598398 (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate CAS No. 97055-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97055-89-5

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 3-(1H-pyrrol-3-yl)prop-2-enoate

InChI

InChI=1S/C8H9NO2/c1-11-8(10)3-2-7-4-5-9-6-7/h2-6,9H,1H3

InChI Key

LRGLUDDXROSBIO-UHFFFAOYSA-N

SMILES

COC(=O)C=CC1=CNC=C1

Canonical SMILES

COC(=O)C=CC1=CNC=C1

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to E Methyl 3 1h Pyrrol 3 Yl Acrylate and Its Analogs

Established Pyrrole (B145914) Synthesis Reactions Relevant to Pyrrolylacrylates

Traditional methods for synthesizing pyrrolylacrylates typically rely on the C-C bond formation between a pyrrole-based starting material and a three-carbon acrylate (B77674) or equivalent synthon. These reactions are foundational in organic synthesis and remain highly relevant.

Knoevenagel Condensation and its Variants for Pyrrolylacrylate Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com For the synthesis of (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate, this pathway would typically involve the condensation of pyrrole-3-carboxaldehyde with an active methylene compound like methyl cyanoacetate (B8463686) or dimethyl malonate, followed by subsequent chemical modifications if necessary.

The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as an amine (e.g., piperidine) or its salt, to form a nucleophilic enolate. wikipedia.org This enolate then attacks the carbonyl carbon of the pyrrole aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. sigmaaldrich.com The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org

A significant variant is the Doebner modification, which employs pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, such as malonic acid. wikipedia.orgorganic-chemistry.org This modification often results in a concurrent decarboxylation, providing direct access to the acrylic acid derivative. wikipedia.org Research has also explored the use of various catalysts to improve efficiency and environmental friendliness, including L-proline in aqueous media, ionic liquids, and biogenic carbonates. researchgate.netmdpi.comrsc.org For instance, the condensation of 1H-pyrrole-2-carbaldehyde with substituted phenyl acetonitriles has been shown to be highly efficient in ionic liquids like [BMIM][Br] with catalytic piperidine (B6355638), achieving excellent yields. rsc.org

Table 1: Examples of Knoevenagel Condensation Conditions for Heterocyclic Aldehydes This table is interactive. You can sort and filter the data.

Horner-Wadsworth-Emmons Olefination in Pyrrolylacrylate Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgconicet.gov.ar This makes it an ideal strategy for synthesizing this compound. The reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. wikipedia.org

The key steps of the HWE mechanism are:

Deprotonation of a phosphonate ester (e.g., methyl 2-(dimethoxyphosphoryl)acetate) using a base to form a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic addition of this carbanion to the carbonyl group of pyrrole-3-carboxaldehyde. wikipedia.org

Elimination of a water-soluble dialkylphosphate salt to form the C=C double bond. wikipedia.orgorgsyn.org

A major advantage of the HWE reaction over the classical Wittig reaction is that the dialkylphosphate byproduct is easily removed by aqueous extraction, simplifying purification. orgsyn.org The reaction generally exhibits high (E)-selectivity, especially with aromatic aldehydes, due to thermodynamic control where the intermediates can equilibrate to favor the more stable anti-oxaphosphetane precursor to the (E)-alkene. wikipedia.org The choice of base and reaction conditions can influence this selectivity. For example, using lithium or sodium bases and higher temperatures often enhances the preference for the (E)-product. wikipedia.org Recent advancements have demonstrated the utility of this reaction in deep eutectic solvents, offering a more environmentally benign approach. rsc.org

Table 2: Horner-Wadsworth-Emmons Reaction Parameters This table is interactive. You can sort and filter the data.

Condensation Reactions Involving Pyrrole Rings and Acryloyl Derivatives

Direct acylation of the pyrrole ring with an acryloyl derivative, such as acryloyl chloride, represents another potential route. This reaction would fall under the category of a Friedel-Crafts acylation. However, pyrroles are electron-rich aromatic systems that are often sensitive to the strong Lewis acids (e.g., AlCl₃) typically used in Friedel-Crafts reactions, which can lead to polymerization or undesired side reactions.

Milder conditions or alternative activation methods are therefore preferred. For instance, Vilsmeier-Haack type conditions can be used to introduce acyl groups onto pyrrole rings. Another approach is the direct condensation of pyrrole with carboxylic acids or their derivatives using activating agents. For example, N-alkoxycarbonyl pyrroles can be acylated using carboxylic acids activated with a sulfonic acid anhydride. organic-chemistry.org While direct acylation with acryloyl chloride is challenging, the Michael addition of pyrrole to an electrophilic olefin, such as methyl acrylate, can lead to N-substituted products under certain conditions, particularly in ionic liquids. organic-chemistry.org For C-functionalization, the reaction would require specific catalysts to direct the addition to the desired ring position.

Modern Approaches for Pyrrole Acrylate Construction

Contemporary synthetic chemistry has seen a surge in the development of novel catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. These approaches are increasingly applied to the synthesis of complex heterocyclic structures like pyrrolylacrylates.

Transition Metal-Catalyzed Cycloaddition and Coupling Strategies

Transition metal catalysis provides powerful tools for constructing the pyrrole ring itself, which can then be further functionalized. researchgate.net These methods often build the heterocyclic core from simpler, acyclic precursors.

Key strategies include:

[3+2] Cycloadditions: These reactions involve the combination of a three-atom synthon and a two-atom synthon to form the five-membered pyrrole ring. For example, a base-promoted [3+2] cycloaddition of propiolonitriles with isocyanides can efficiently produce trisubstituted pyrroles. researchgate.net Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are also highly effective for creating substituted pyrrolidines, which can be aromatized to pyrroles. catalyst-enabling-synthetic-chemistry.com

Coupling Reactions: Copper-hydride (CuH)-catalyzed coupling of enynes and nitriles offers a method to produce polysubstituted N-H pyrroles with good regioselectivity under relatively mild conditions. mit.edu

Catalyzed Cyclization of Dienyl Azides: Catalysts such as zinc iodide (ZnI₂) or rhodium compounds can effectively convert dienyl azides into substituted pyrroles at room temperature, tolerating a variety of functional groups. organic-chemistry.orgnih.gov

Rearrangements: Ruthenium catalysts can transform 4-alkenyl-substituted isoxazol-5-ones into 1H-pyrrole derivatives through a decarboxylative rearrangement. researchgate.net

These methods provide access to intricately substituted pyrroles that would be difficult to obtain through classical approaches, offering alternative pathways to precursors for pyrrolylacrylates.

Table 3: Selected Transition Metal-Catalyzed Pyrrole Syntheses This table is interactive. You can sort and filter the data.

Photocascade and Electrochemical Methods for Pyrrole Functionalization

Harnessing light or electrical energy provides novel, sustainable avenues for chemical synthesis. These methods can drive reactions under mild conditions, often with high selectivity.

Photocascade Catalysis: Recent research has demonstrated the synthesis of pyrrole derivatives through a one-pot photocascade reaction. acs.org For example, N-arylglycines and Morita-Baylis-Hillman (MBH) acetates can be converted into pyrrole derivatives through a sequence involving a photoredox catalytic radical Sₙ2'-type reaction, radical addition, and annulation. acs.orgnih.gov This approach facilitates the formation of multiple C-C and C-N bonds in a single operation. acs.org Another strategy involves the visible-light-induced formal [3+2] cycloaddition of 2H-azirines with alkynes, catalyzed by organic dyes under metal-free conditions, to yield highly functionalized pyrroles. nih.gov

Electrochemical Synthesis: Electrochemical methods offer precise control over oxidative or reductive processes by tuning the applied potential. rsc.org The electrochemical polymerization of pyrrole is a well-known process for creating conductive polymer films. rsc.org More relevant to the synthesis of discrete molecules, electrochemical oxidative annulation has been used to construct polysubstituted pyrroles. For instance, the reaction of primary amines with aldehydes or 1,3-dicarbonyl compounds can be driven electrochemically to form the pyrrole ring. rsc.org Another innovative approach is the electrochemical hetero-coupling of two different enamines to generate unsymmetrical NH-pyrroles, a challenging transformation achieved by using trifluoroethanol to tune the oxidation potentials of the substrates. rsc.org

These modern techniques represent the cutting edge of heterocyclic synthesis, offering powerful and often more sustainable alternatives to traditional methods for constructing complex molecules like this compound.

Domino Reactions and Multicomponent Approaches for Pyrrolylacrylates

The synthesis of pyrrole derivatives, including pyrrolylacrylates, has been significantly advanced by the advent of domino reactions and multicomponent reactions (MCRs). bohrium.com These approaches offer high efficiency and atom economy by combining three or more reagents in a single operation, thereby generating molecular complexity from simple starting materials. bohrium.comnih.gov MCRs are particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. bohrium.com

Several MCR strategies have been developed for the synthesis of substituted pyrroles. orientjchem.org One notable approach involves the one-pot, three-component domino reaction of arylglyoxals, malononitrile, and ethyl (E)-3-(4-arylamino)acrylates, which proceeds under solvent- and catalyst-free conditions to yield polysubstituted pyrroles. researchgate.netsemanticscholar.org Another powerful method is the four-component reaction involving arylamines, methyl propiolate, aromatic aldehydes, and indole, catalyzed by FeCl3, which stereoselectively produces (Z)-acrylates. researchgate.net

While many methods exist, they often build upon foundational pyrrole syntheses like the Hantzsch, Paal-Knorr, and Knorr methods. orientjchem.orgresearchgate.net Modern MCRs provide a more convergent and efficient alternative to these classical linear syntheses. nih.govorientjchem.org For instance, a one-pot, two-component synthesis of polysubstituted pyrrole derivatives can be achieved from alkyl acetoacetates, dialkyl acetylenedicarboxylates, and amines in the presence of acetic acid, proceeding through a sequence of nucleophilic addition, condensation, cyclization, and oxidation. orientjchem.org Similarly, the reaction of isatin (B1672199) with sarcosine (B1681465) can generate an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with an acrylate derivative to form spiro[indoline-3,2′-pyrrole] compounds. orientjchem.org

These methodologies underscore the versatility of MCRs in accessing complex pyrrole structures, providing a direct and efficient route to analogs of this compound.

Derivatization and Functionalization Strategies of the this compound Framework

Once the core this compound scaffold is assembled, its chemical properties can be fine-tuned through various derivatization and functionalization strategies. These modifications can be targeted to three primary locations: the pyrrole ring itself, the acrylate ester group, and the pyrrole nitrogen atom.

Regioselective Functionalization of the Pyrrole Nucleus

The functionalization of the pyrrole ring in pyrrolylacrylate systems is a key strategy for structural diversification. A significant challenge in this area is controlling the chemoselectivity of the reactions. rsc.org Research on N-acylpyrroles has demonstrated a highly effective, transition-metal-free method for achieving regioselective functionalization. rsc.org

The choice of base has been identified as a critical factor in directing the reaction pathway. rsc.org When N-acylpyrroles are treated with lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), the reaction proceeds via an anionic Fries rearrangement, often termed a "pyrrole dance," to yield 2-aroylpyrroles. rsc.org In contrast, using potassium bis(trimethylsilyl)amide (KN(SiMe3)2) as the base completely shifts the reaction's outcome, leading to the aroylation of the toluene (B28343) solvent instead. rsc.org

The optimization of the "pyrrole dance" reaction to favor the formation of the 2-aroylpyrrole product (3a) is achieved under specific conditions, as detailed in the table below.

Table 1: Optimization of the Anionic Fries Rearrangement ("Pyrrole Dance")

Entry Base (equiv.) Temperature (°C) Time (h) Yield (%)
12 LiN(SiMe₃)₂ (3) 60 3 46
13 LiN(SiMe₃)₂ (3) 100 3 81
14 LiN(SiMe₃)₂ (3) 120 3 53

Data sourced from Wang et al. (2021). rsc.org

This method provides an operationally simple and efficient way to introduce functional groups at the C2 position of the pyrrole nucleus, a modification that would be highly relevant for derivatizing the this compound framework. rsc.org

Modifications at the Acrylate Ester Moiety

The acrylate portion of this compound offers numerous opportunities for chemical modification to alter the molecule's electronic and steric properties. The ester group is a primary site for such changes.

One common modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters, respectively. Furthermore, advanced polymerization techniques highlight the reactivity of the acrylate double bond. For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to create well-defined polymers from functionalized acrylate monomers. researchgate.net

A specific example of modifying a related structure involves the synthesis of methyl (E)-2-(4-cyano-2-oxo-5-substituted-1,2-dihydro-3H-pyrrol-3-ylidene)acetates. In these compounds, the core structure is an exocyclic double bond attached to the pyrrole ring, similar to the acrylate moiety in the title compound. The synthesis involves the reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov The characteristics of several of these synthesized analogs are presented below.

Table 2: Examples of Synthesized Methyl (E)-2-(pyrrol-3-ylidene)acetate Analogs

Compound Substituent at C5 Yield (%) Melting Point (°C)
4a Dimethylamino 98 241–243
4b Pyrrolidin-1-yl 79 254–255
4e Azepan-1-yl 82 235–236
4f Morpholino 76 235–237

Data sourced from Bakulev et al. (2023). nih.gov

These examples demonstrate that the acrylate portion can be part of a more complex, functionalized system, and its synthesis allows for the introduction of diverse substituents that can modulate the properties of the entire molecule.

N-Functionalization of the Pyrrole Ring in Pyrrolylacrylates

Functionalization of the nitrogen atom of the pyrrole ring is a fundamental strategy for modifying pyrrole-containing compounds. The pyrrole NH group can be readily deprotonated or substituted, allowing for the introduction of a wide array of functional groups that can influence the molecule's biological activity, solubility, and synthetic handles for further derivatization.

In the context of pyrrolylacrylates, N-functionalization is often a key step in more complex synthetic sequences. For instance, the introduction of an acyl group (N-acylation) on the pyrrole nitrogen creates N-acylpyrroles. These intermediates are crucial in directing subsequent regioselective functionalization reactions on the pyrrole ring itself, as discussed previously. rsc.org The N-acyl group acts as a removable directing group, enabling transformations that would otherwise be difficult to control.

The pyrrole nitrogen is also a site for introducing alkyl or aryl groups, which can be important for mimicking the structure of natural products or for developing new pharmaceutical agents. researchgate.net Many bioactive pyrrole derivatives, such as the anti-inflammatory drug Tolmetin and the cholesterol-lowering agent Atorvastatin, feature substitution at the nitrogen atom, highlighting the importance of this position for biological activity. researchgate.net The synthesis of these N-functionalized pyrroles can be achieved through various methods, including MCRs where a primary amine serves as one of the components, directly incorporating the N-substituent into the final pyrrole product. orientjchem.orgresearchgate.net

Reaction Mechanisms and Reactivity Profile of E Methyl 3 1h Pyrrol 3 Yl Acrylate

Reactivity of the Pyrrole (B145914) Heterocycle in Pyrrolylacrylates

The pyrrole ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic attack. pharmaguideline.compharmaguideline.com This heightened reactivity is a consequence of the nitrogen atom's lone pair of electrons participating in the π-system, which increases the electron density of the ring carbons. uobaghdad.edu.iq

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

Due to its aromatic nature, pyrrole and its derivatives readily undergo electrophilic aromatic substitution. wikipedia.orgquora.com The substitution pattern is highly regioselective, with a strong preference for attack at the C2 or C5 positions (α-positions). uobaghdad.edu.iqslideshare.netatamanchemicals.com This preference is attributed to the greater stability of the carbocation intermediate formed upon electrophilic attack at the α-position, which can be stabilized by three resonance structures, compared to the two resonance structures available for attack at the β-position (C3 or C4). slideshare.netonlineorganicchemistrytutor.comyoutube.com

While the parent pyrrole is highly reactive, the presence of the electron-withdrawing acrylate (B77674) substituent at the 3-position in (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate deactivates the ring towards electrophilic attack to some extent. However, the ring remains susceptible to substitution, particularly at the C2, C5, and to a lesser extent, the C4 positions. Common electrophilic substitution reactions applicable to pyrrole derivatives include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring.

Nitration: Introduction of a nitro group (NO2). slideshare.net

Sulfonation: Introduction of a sulfonic acid group (SO3H). slideshare.net

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O). slideshare.net

Vilsmeier-Haack Reaction: Formylation of the pyrrole ring. pharmaguideline.com

It is important to note that the conditions for these reactions must often be milder than those used for benzene due to the high reactivity of the pyrrole ring. uobaghdad.edu.iqpearson.com Strong acids can lead to polymerization of the pyrrole ring. uobaghdad.edu.iqwikipedia.org

ReactionReagentExpected Major Product(s)
BrominationN-Bromosuccinimide (NBS)2-Bromo-(E)-methyl 3-(1H-pyrrol-3-yl)acrylate and/or 5-Bromo-(E)-methyl 3-(1H-pyrrol-3-yl)acrylate
NitrationHNO3/Acetic Anhydride2-Nitro-(E)-methyl 3-(1H-pyrrol-3-yl)acrylate and/or 5-Nitro-(E)-methyl 3-(1H-pyrrol-3-yl)acrylate
AcylationAcetic Anhydride/Lewis Acid2-Acetyl-(E)-methyl 3-(1H-pyrrol-3-yl)acrylate and/or 5-Acetyl-(E)-methyl 3-(1H-pyrrol-3-yl)acrylate

Nucleophilic Additions to the Pyrrole System

Generally, electron-rich aromatic systems like pyrrole are not prone to nucleophilic attack. st-andrews.ac.uk The high electron density of the ring repels nucleophiles. Nucleophilic substitution on the pyrrole ring is difficult and typically requires the presence of strong electron-withdrawing groups on the ring to facilitate the reaction. edurev.inquimicaorganica.org In the case of this compound, the acrylate group does provide some electron-withdrawing character, but nucleophilic attack on the pyrrole ring itself is still not a favored process under normal conditions. Instead, nucleophilic attack is far more likely to occur at the electrophilic sites of the acrylate moiety.

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester portion of this compound is an electron-deficient system, making it susceptible to various nucleophilic and addition reactions. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates electrophilic centers at both the carbonyl carbon and the β-carbon.

Radical Addition and Polymerization Mechanisms

The double bond in α,β-unsaturated esters can undergo radical addition reactions. rsc.org These reactions are often initiated by a radical species that adds to the β-carbon, generating a stabilized radical intermediate at the α-position. This intermediate can then be trapped by another molecule or propagate a polymerization chain. The reactivity of α,β-unsaturated esters towards radical addition can be enhanced by the presence of Lewis acids, which coordinate to the carbonyl oxygen and increase the electrophilicity of the double bond. acs.orgacs.org

This compound can potentially undergo radical polymerization to form a polymer with a poly(methyl acrylate) backbone and pyrrole side chains. This would typically be initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). researchgate.net this compound is an excellent Michael acceptor. A wide variety of nucleophiles can be employed in Michael additions, including:

Enolates

Amines nih.gov

Thiols rsc.org

Organocuprates (Gilman reagents)

The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the 1,4-addition product. youtube.com

Nucleophile (Michael Donor)Catalyst/ConditionsProduct Type
Diethyl malonateBase (e.g., NaOEt)Adduct of malonate at the β-position
BenzylamineMicrowave irradiationβ-amino ester
ThiophenolBase or Phosphine catalystThioether adduct

Cycloaddition Pathways (e.g., 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of the acrylate moiety can act as a dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole to the alkene, forming a five-membered heterocyclic ring. youtube.com Common 1,3-dipoles that could react with this compound include:

Azides

Nitrile oxides

Nitrones

Azomethine ylides

These reactions are often highly stereospecific and provide a powerful method for the synthesis of complex heterocyclic structures. frontiersin.org

Furthermore, the pyrrole ring itself, particularly when N-substituted with an electron-withdrawing group, can act as a diene in Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgatamanchemicals.comwikipedia.org However, the acrylate substituent at the 3-position may influence the dienic character of the pyrrole ring. The reactivity in Diels-Alder reactions is often limited by the thermodynamic instability of the resulting cycloadducts. nih.gov

Reaction TypeReactantProduct Type
1,3-Dipolar CycloadditionPhenyl azideTriazoline derivative
1,3-Dipolar CycloadditionBenzonitrile oxideIsoxazoline derivative
Diels-Alder ReactionMaleimide (as dienophile)Bicyclic adduct (if pyrrole acts as diene)

Intramolecular Reactivity and Cyclization Pathways

The proximate positioning of the nucleophilic pyrrole nitrogen and the electrophilic β-carbon of the acrylate system in derivatives of this compound allows for a range of intramolecular reactions. These reactions are synthetically valuable for constructing bicyclic and fused heterocyclic systems.

The intramolecular hetero-Michael addition is a key reaction pathway for the cyclization of substrates containing both a nucleophilic heteroatom and an activated alkene. In principle, N-substituted derivatives of this compound can undergo this type of reaction. The general mechanism involves the attack of a pendant nucleophile on the β-carbon of the acrylate, leading to the formation of a new ring.

While specific studies detailing the intramolecular hetero-Michael addition for this compound itself are not prevalent in the reviewed literature, the transformation is well-established for similar systems, particularly in the synthesis of pyrrolidine (B122466) and piperidine (B6355638) rings. nih.gov Organocatalyzed protocols have been developed to facilitate enantioselective intramolecular heteroatom Michael additions, highlighting the synthetic potential of this reaction class. nih.gov For example, an improved organocatalyzed protocol has been developed for the asymmetric synthesis of pyrrolidine, indoline, and piperidine derivatives from various enal precursors. nih.gov

The general conditions for such reactions often involve the use of a catalyst in a suitable solvent at controlled temperatures. A typical procedure might involve dissolving the aldehyde substrate in a solvent like methanol, followed by the addition of a catalyst solution at a reduced temperature (e.g., -25 °C). nih.gov The reaction progress is monitored, and upon completion, the product is worked up. nih.gov

Table 1: Representative Conditions for Organocatalyzed Intramolecular Hetero-Michael Addition This table is illustrative of the general conditions used for this class of reactions, as specific data for the title compound is not available.

ParameterConditionReference
Catalyst Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) nih.gov
Solvent Dichloromethane (DCE) or Methanol (MeOH) nih.gov
Temperature -25 °C to room temperature nih.gov
Additives May require an acid co-catalyst (e.g., benzoic acid) nih.gov
Work-up Quenching, extraction, and chromatographic purification nih.gov

For this compound derivatives, where the pyrrole nitrogen would act as the internal nucleophile, the reaction would lead to the formation of a fused pyrrolizidine (B1209537) or related ring system. The feasibility and outcome of such a reaction would be highly dependent on the nature of the substituent on the pyrrole nitrogen and the reaction conditions employed.

The scaffold of this compound is a potential precursor for the synthesis of various fused heterocyclic systems, including indolizines and pyrrolo[1,2-a]pyrazines, which are of significant interest in medicinal chemistry.

Indolizine (B1195054) Synthesis: Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. While direct cyclization of this compound to an indolizine core is not a direct transformation, its constitutional isomer, alkyl (E)-3-(1H-pyrrol-2-yl)acrylates, has been utilized in the synthesis of indolizines. researchgate.net In a reported approach, analogous enaminones derived from these pyrrole-2-yl acrylates were treated with a Lewis acid to afford indolizines. researchgate.net This suggests that with appropriate functionalization, the pyrrole-3-yl isomer could potentially be guided through a similar synthetic route. The synthesis of indolizine derivatives often involves 1,3-dipolar cycloaddition reactions of pyridinium (B92312) ylides with electron-deficient alkenes. ijettjournal.org

Table 2: Selected Methods for Indolizine Synthesis from Related Precursors

Precursor TypeReagents/ConditionsProduct TypeReference
Alkyl (E)-3-(1H-pyrrol-2-yl)acrylate derived enaminonesLewis AcidSubstituted Indolizines researchgate.net
Pyridinium ylides and dimethyl acetylenedicarboxylate (B1228247) (DMAD)-Indolizine derivatives with moderate yield ijettjournal.org
1-(-2-methyl-2-propenyl)pyrroleCO/H2, Rh4(CO)12, PhMe, 100°C6-methyl-5,6-dihydroindolizine derivatives ijettjournal.org

Pyrrolo[1,2-a]pyrazine (B1600676) Synthesis: Pyrrolo[1,2-a]pyrazines are another class of fused heterocycles that could potentially be accessed from precursors derived from this compound. The synthesis of pyrrolo[1,2-a]pyrazines has been achieved through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate. researchgate.net This highlights a potential synthetic strategy where the acrylate moiety of the title compound could be transformed into a suitable functional group to facilitate cyclization into the pyrrolo[1,2-a]pyrazine skeleton.

Stability and Degradation Pathways Under Controlled Conditions

Specific studies detailing the stability and degradation pathways of this compound under controlled conditions are not extensively documented in the surveyed literature. However, the stability of the compound can be inferred from its constituent functional groups: the pyrrole ring and the α,β-unsaturated ester.

Pyrrole itself is known to be susceptible to polymerization under acidic conditions. The electron-rich nature of the pyrrole ring also makes it prone to oxidation. The α,β-unsaturated ester moiety is a Michael acceptor and can react with various nucleophiles. wikipedia.org Under hydrolytic conditions (either acidic or basic), the methyl ester can be cleaved to the corresponding carboxylic acid.

Potential degradation pathways could include:

Polymerization: Initiated by acid or light, particularly due to the reactive nature of the pyrrole ring.

Hydrolysis: Cleavage of the methyl ester to form (E)-3-(1H-pyrrol-3-yl)acrylic acid, especially under strong acidic or basic conditions.

Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized products and potential decomposition.

Isomerization: Under certain conditions, such as exposure to UV light or heat, the (E)-isomer could potentially isomerize to the (Z)-isomer.

The stability of a related compound, (E)-methyl 3-(1H-indol-3-yl)acrylate, has been studied in the solid state by X-ray crystallography, which provides information about its conformation and intermolecular interactions in the crystal lattice but does not detail its chemical stability in solution or under reactive conditions. nih.gov

Table 3: Potential Degradation Pathways for this compound

Degradation PathwayTriggering ConditionPotential Product(s)
Polymerization Acid, Light, HeatOligomeric/Polymeric material
Hydrolysis Strong Acid or Base(E)-3-(1H-pyrrol-3-yl)acrylic acid
Oxidation Oxidizing agents, Air (prolonged exposure)Oxidized pyrrole derivatives
Isomerization UV light, Heat(Z)-Methyl 3-(1H-pyrrol-3-yl)acrylate

Further experimental studies are required to fully elucidate the specific degradation products and kinetics under various controlled conditions.

Advanced Spectroscopic and Structural Elucidation of E Methyl 3 1h Pyrrol 3 Yl Acrylate and Derivatives

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and observing the spatial arrangement of molecules in the solid state. For (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate and its analogs, this technique provides unambiguous evidence of the (E)-configuration around the carbon-carbon double bond. nih.gov Analysis of related structures, such as (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, reveals that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.net

In the crystal lattice, molecules are often organized through a network of intermolecular interactions. A common and significant interaction is the N—H···O hydrogen bond, where the pyrrole (B145914) N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This interaction frequently leads to the formation of centrosymmetric dimers or extended chains. nih.govresearchgate.net For instance, in the crystal structure of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, these interactions generate R22(14) ring motifs. researchgate.net

Below is a representative table of crystallographic data for a related pyrrole acrylate (B77674) derivative, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue for (E)-Methyl 3-(1H-indol-3-yl)acrylate nih.gov
Chemical FormulaC12H11NO2
Molecular Weight201.22
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.884 (3)
b (Å)7.923 (5)
c (Å)21.898 (13)
β (°)93.54 (3)
Volume (ų)1018.9 (10)
Z4
Key InteractionsN—H⋯π interactions and C—H⋯O hydrogen bonds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Advanced NMR methods provide detailed connectivity and spatial information, which is essential for the unambiguous assignment of all proton and carbon signals in this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra can often be complex, but two-dimensional (2D) NMR experiments resolve overlapping signals by spreading them across a second frequency dimension, revealing correlations between nuclei. iupac.org

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the two vinylic protons of the acrylate moiety, confirming their proximity. It would also reveal correlations between the coupled protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com An HSQC spectrum is invaluable for assigning carbon signals by linking them to their known proton assignments. Each C-H unit in the molecule, including the pyrrole ring, the vinyl group, and the methyl ester group, would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J). youtube.com HMBC is crucial for piecing together the molecular skeleton. For the target molecule, it would show correlations from the methyl protons to the ester carbonyl carbon, and from the vinylic protons to the pyrrole ring carbons, confirming the connection between the acrylate and pyrrole fragments. The complete assignment of carbonyl and quaternary carbons, which are invisible in HSQC, is often achieved using HMBC. iupac.org

The following table summarizes the expected 2D NMR correlations for the title compound.

Proton(s)COSY Correlation(s)Key HMBC Correlation(s)
Pyrrole N-HPyrrole C-H(s)Pyrrole C2, C5, C3, C4
Vinylic α-HVinylic β-HCarbonyl C=O, Pyrrole C3, Vinylic β-C
Vinylic β-HVinylic α-HPyrrole C3, Pyrrole C2/C4, Vinylic α-C
Methyl (-OCH₃)NoneCarbonyl C=O

Isotopic Labeling Studies via NMR

Isotopic labeling is a powerful technique used to track atoms through reactions or to simplify complex NMR spectra. wikipedia.org It involves replacing an atom (like ¹²C, ¹⁴N, or ¹H) with one of its isotopes (like ¹³C, ¹⁵N, or ²H). wikipedia.orgnih.gov This approach can enhance NMR sensitivity, enable site-specific analysis, and help elucidate intermolecular interactions. sigmaaldrich.comnih.gov

For this compound, several labeling strategies could be employed:

¹⁵N Labeling: Introducing a ¹⁵N isotope at the pyrrole nitrogen position would allow for direct detection of the nitrogen atom's chemical environment via ¹⁵N NMR or through ¹H-¹⁵N HSQC/HMBC experiments. nih.gov This is particularly useful for studying hydrogen bonding, as the ¹⁵N chemical shift and its couplings to protons are sensitive to such interactions.

¹³C Labeling: While natural abundance ¹³C NMR is standard, uniform or selective ¹³C enrichment can be used for more demanding experiments, such as solid-state NMR or studies of large biomolecules where the compound is incorporated. sigmaaldrich.com Selective ¹³C labeling can help resolve signal overlap in complex derivatives by highlighting specific parts of the molecule. sigmaaldrich.com

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium simplifies the ¹H NMR spectrum by removing the corresponding signals and their couplings. nih.gov Perdeuteration, combined with ¹³C and ¹⁵N labeling, is a strategy used to obtain high-resolution spectra of proteins by reducing line broadening from ¹H dipolar couplings. sigmaaldrich.com

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information on the vibrational modes of a molecule. mdpi.com These modes are sensitive to the molecule's functional groups, conformation, and intermolecular environment, making this an excellent tool for structural characterization. mdpi.comaip.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. researchgate.net For this compound, key absorption bands are expected for its constituent parts.

Analysis of pyrrole and its derivatives shows a characteristic N-H stretching band, which is typically broad in the condensed phase due to hydrogen bonding. aip.org The C=O stretching vibration of the methyl acrylate group gives rise to a very strong absorption band. researchgate.net The C=C stretching of the acrylate and the C-N and C-C stretching vibrations within the pyrrole ring also produce characteristic peaks. The positions of the N-H and C=O bands are particularly diagnostic of intermolecular hydrogen bonding; a shift to lower wavenumbers compared to the free molecule indicates involvement in such interactions. nih.gov

The table below lists the expected characteristic FT-IR absorption bands.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
N-H stretch (pyrrole)3300 - 3500Medium, often broad
C-H stretch (aromatic/vinylic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium to weak
C=O stretch (ester)1710 - 1740Strong
C=C stretch (acrylate)1620 - 1650Medium to strong
C-O stretch (ester)1100 - 1300Strong

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to those that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. aip.org

For this compound, the C=C double bond of the acrylate moiety is expected to show a strong band in the Raman spectrum. The symmetric vibrations of the pyrrole ring are also typically Raman-active. researchgate.net In contrast, the C=O stretch, while very strong in the IR, is often of medium or weak intensity in the Raman spectrum. The N-H stretching vibration can appear as a very broad band in Raman spectra, which can also be attributed to hydrogen bonding. aip.org By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained, aiding in conformational analysis and the study of intermolecular forces. researchgate.net

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical characteristics of this compound and its functionalized analogues are primarily investigated using electronic absorption and emission spectroscopy. These techniques provide insights into the electronic transitions within the molecules, which are crucial for applications in optoelectronics and sensor technology.

Ultraviolet-Visible (UV-Vis) Spectroscopy and π→π* Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in conjugated systems like this compound. The presence of the pyrrole ring connected to the acrylate group creates a π-conjugated system.

In a typical UV-Vis spectrum of a pyrrole derivative, absorption bands corresponding to π→π* transitions are observed. researchgate.netresearchgate.net For simple pyrrole, these transitions occur at high energies, often below 200 nm. slideshare.net However, in conjugated systems such as pyrrole acrylates, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This reduction leads to a bathochromic shift, meaning the absorption occurs at longer wavelengths. libretexts.org The absorption spectrum of pyrrole itself displays bands around 250 nm and 287 nm, which are attributed to π-π* transitions within the C=C chromophore. researchgate.net For this compound, the extended conjugation between the pyrrole ring and the acrylate moiety is expected to shift these absorption maxima to longer wavelengths, typically in the 200-400 nm range, which is characteristic for π→π* transitions in such systems. slideshare.net The exact position of the absorption maximum (λmax) is influenced by the solvent polarity and the presence of substituents on the pyrrole ring or acrylate chain.

Compound/System Transition Type Typical Absorption Range (nm) Reference
Etheneπ → π165 libretexts.org
1,3-Butadieneπ → π217 libretexts.org
1,3,5-Hexatrieneπ → π258 libretexts.org
Pyrroleπ → π250-287 researchgate.net
Carbonyl Group (C=O)n → π200-400 slideshare.net
Pyrrole Derivativesπ → πVaries with conjugation researchgate.net

Fluorescence Spectroscopy of Functionalized Pyrrolylacrylates

Fluorescence spectroscopy provides valuable information about the emission properties of molecules after they have absorbed light. Functionalized pyrrolylacrylates can exhibit fluorescence, a property that is highly dependent on their molecular structure and environment.

The introduction of different functional groups can significantly alter the fluorescence quantum yield and the emission wavelength. For instance, attaching rigid and highly fluorescent moieties like pyrenyl or fluorenyl groups to a pyrrole core has been shown to result in high fluorescence efficiencies. nih.gov Conversely, the presence of certain groups, such as amino or naphthalene (B1677914) moieties, can lead to lower fluorescence efficiency. nih.gov The fluorescence of pyrrole-based dyes is also sensitive to the polarity of the surrounding medium. acs.org In nonpolar solvents, many pyrrolyl dyes show intense fluorescence, while the emission can be quenched or shifted in polar solvents. acs.org For functionalized pyrrolylacrylates, the interplay between the electron-donating or -withdrawing nature of the substituents and the extended π-conjugation of the acrylate chain governs the emission characteristics. The Stokes shift, which is the difference between the absorption and emission maxima, provides insights into the structural relaxation of the molecule in the excited state.

Fluorophore System Key Feature Fluorescence Property Reference
Pyrrole with amino/naphthalene moietiesFlexible side groupsLow fluorescence efficiency (Φf < 0.35) nih.gov
Pyrrole with pyrenyl/fluorenyl moietiesRigid side groupsHigh fluorescence efficiency (Φf > 0.99) nih.gov
PyrrolylBODIPY dyesElectron-donating groups on B-ringBlue shift in absorption and emission acs.org
Pyrene-functionalized nanojarsProximity to paramagnetic Cu2+Fluorescence quenching nih.gov

Surface and Solid-State Characterization Techniques for Polymeric Forms

When this compound is polymerized, its surface and solid-state properties become critical. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are employed to analyze the chemical composition and molecular structure of the polymer surface.

X-Ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For polymeric forms of this compound, XPS is invaluable for confirming the successful polymerization and for analyzing the surface chemistry.

An XPS survey scan would identify the core elements present, primarily Carbon (C), Nitrogen (N), and Oxygen (O). nih.govresearchgate.net High-resolution scans of the C 1s, N 1s, and O 1s regions provide detailed information about the chemical bonding. casaxps.com For instance, the C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H bonds in the polymer backbone, C-N bonds of the pyrrole ring, and C=O and O-C=O groups from the acrylate moiety. casaxps.comkpi.ua The N 1s spectrum confirms the chemical state of the nitrogen in the polypyrrole backbone. researchgate.net XPS is also used to detect any surface contamination or oxidation that may have occurred. researchgate.net The quantitative nature of XPS allows for the determination of the relative atomic concentrations of the elements on the surface, which can be compared to the theoretical stoichiometry of the polymer. casaxps.com

Element Core Level Approximate Binding Energy (eV) Information Provided Reference
CarbonC 1s~285C-C, C-H, C-N, C-O, C=O nih.gov
NitrogenN 1s~398-400Pyrrolic N, Amine/Amide groups nih.govresearchgate.net
OxygenO 1s~531-533C=O, C-O nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique that provides detailed molecular information about the outermost layers of a material. phi.commdpi.com It is highly complementary to XPS. phi.com In a ToF-SIMS experiment, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. These ions are then analyzed based on their mass-to-charge ratio. researchgate.net

For polymeric forms of this compound, ToF-SIMS can identify characteristic molecular fragments of the polymer, providing direct evidence of the polymer structure. kpi.ua This includes fragments corresponding to the pyrrole ring, the acrylate chain, and the intact monomer unit. ToF-SIMS is particularly useful for identifying the end groups of the polymer chains and for detecting low-concentration surface contaminants that might be missed by XPS. kpi.uaphi.com The high spatial resolution of ToF-SIMS also allows for chemical imaging, mapping the distribution of different molecular species across the polymer surface. phi.com Analysis of polypyrrole-based films has shown that ToF-SIMS can detect oligomeric clusters and confirm phenomena like decarboxylation at the surface. researchgate.net

Technique Information Obtained Strengths Complementary to XPS Reference
ToF-SIMS Molecular fragments, structural information, surface distribution of species.High surface sensitivity (1-2 nm), high mass resolution, molecular specificity, chemical imaging.Provides molecular identification to complement XPS's elemental and chemical state data. phi.commdpi.comresearchgate.net
XPS Elemental composition, chemical state, quantitative analysis.Quantitative, provides chemical bonding information.Confirms elemental composition of fragments identified by ToF-SIMS. nih.govphi.com

Computational and Theoretical Chemistry Studies of E Methyl 3 1h Pyrrol 3 Yl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules. By approximating the electron density, DFT calculations can determine the lowest energy conformation of a molecule, providing optimized bond lengths and angles. For compounds related to (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate, DFT methods, often using the B3LYP hybrid functional with a 6-31G(d,p) basis set, are employed to achieve a balance between accuracy and computational cost. nih.gov

The optimization process for this compound would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This results in a stable, three-dimensional structure. Studies on similar pyrrole-acrylate systems have shown that the pyrrole (B145914) ring and the acrylate (B77674) group are nearly coplanar, which maximizes π-conjugation. researchgate.netnih.gov For instance, in (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, all non-hydrogen atoms are nearly in the same plane. researchgate.netnih.gov A similar planarity would be expected for the 3-substituted isomer.

ParameterTypical Calculated Value
Pyrrole C=C Bond Length~1.37 Å
Pyrrole C-N Bond Length~1.36 Å
Acrylate C=C Bond Length~1.34 Å
Acrylate C=O Bond Length~1.22 Å
Dihedral Angle (Pyrrole-Acrylate)< 15°

Note: The data in this table is illustrative, based on DFT calculations of similar pyrrole and acrylate derivatives.

The electronic properties of this compound, such as the distribution of electron density and the energies of the molecular orbitals, are crucial for understanding its reactivity and potential applications in optoelectronics. scispace.com DFT calculations are also used to determine these properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation energy.

Theoretical studies on related π-conjugated systems based on pyrrole show that substitutions can tune these electronic properties. scispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would have significant contributions from the electron-withdrawing acrylate moiety. This charge distribution is characteristic of push-pull systems. Frontier Molecular Orbital (FMO) analysis of similar systems confirms that reactions are often controlled by the interaction between the HOMO of one reactant and the LUMO of another. frontiersin.org

Molecular OrbitalCalculated Energy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Note: These values are typical ranges for similar organic π-conjugated molecules and serve as an estimation.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, rotation around single bonds, particularly the bond connecting the pyrrole ring to the acrylate group, can lead to different conformers.

Computational methods can be used to generate a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters, such as torsion angles. researchgate.net By systematically rotating the relevant bonds and calculating the energy at each step, researchers can identify the most stable conformers (energy minima) and the energy barriers between them (saddle points). researchgate.net For similar molecules, it has been found that planar or near-planar conformations are often the most stable due to maximized conjugation. researchgate.net The PES provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

To understand how a reaction proceeds, chemists use computational methods to map out the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com The structure of the TS provides insight into the bond-making and bond-breaking processes. DFT calculations are commonly used to find and characterize transition states. A key feature of a true transition state on the PES is that it is a first-order saddle point, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

For reactions involving pyrrole derivatives, such as electrophilic substitution or cycloadditions, computational studies can compare different possible pathways (e.g., ortho vs. meta attack) and determine the most favorable one by comparing the activation energies of the respective transition states. nih.govfrontiersin.org For example, in the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with pyrrole, DFT calculations were used to investigate the regioselectivity by comparing the stabilities of the different transition states. nih.gov

Once the stationary points on the potential energy surface (reactants, products, and transition states) have been identified and characterized, it is possible to calculate important kinetic and thermodynamic parameters.

Thermodynamic parameters , such as the reaction enthalpy (ΔH) and Gibbs free energy (ΔG), can be determined from the energy differences between the products and reactants. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

Kinetic parameters are derived from the energy difference between the reactants and the transition state (the activation energy, Ea). Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated. mdpi.com Computational studies on the synthesis of methyl acrylate have demonstrated the establishment of mechanism-based kinetic models simulated with experimental data to obtain pre-exponential factors and activation energies for each reaction step. researchgate.net These calculations allow for a quantitative understanding of reaction rates and how they are affected by changes in molecular structure or reaction conditions.

ParameterDescription
ΔEElectronic Energy Difference
ΔHEnthalpy of Reaction
ΔGGibbs Free Energy of Reaction
EaActivation Energy
kRate Constant

This table lists key kinetic and thermodynamic parameters that can be derived from computational studies.

Intermolecular Interactions and Hydrogen Bonding Analysis

The structure of this compound, featuring a pyrrole N-H group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor), strongly suggests the formation of intermolecular hydrogen bonds in the solid state. Crystal structure analyses of similar compounds, such as (E)-Methyl 3-(1H-indol-2-yl)acrylate and (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, confirm that N—H⋯O hydrogen bonds are primary interactions governing their supramolecular assembly. nih.govnih.govresearchgate.net These interactions typically lead to the formation of chains or dimeric motifs in the crystal lattice. nih.govresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atomic interactions, including hydrogen bonds. wikipedia.orgamercrystalassn.org This theory partitions a molecule into atomic basins and analyzes the topological properties of the electron density at critical points. e-bookshelf.deuni-rostock.de For a hydrogen bond, a bond critical point (BCP) is located along the path of maximum electron density linking the hydrogen donor and acceptor atoms.

A QTAIM analysis for this compound would focus on the N—H⋯O interaction. Key topological parameters at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), characterize the nature and strength of the bond.

Electron Density (ρ): The value of ρ at the BCP correlates with the bond strength.

Laplacian of Electron Density (∇²ρ): A positive value for ∇²ρ is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces.

Total Energy Density (H(r)): The sign of H(r) can help distinguish between purely electrostatic interactions and those with some covalent character.

Based on studies of N-H···O bonds in similar heterocyclic systems, the expected QTAIM parameters would fall within the established ranges for moderate hydrogen bonds. mdpi.comresearchgate.net

Table 1: Illustrative QTAIM Topological Parameters for the N—H⋯O Hydrogen Bond in a Hypothetical Dimer of this compound. This data is representative and based on typical values for similar N-H···O interactions found in the literature, as direct computational results for the title compound are not available.

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
N—H⋯O0.015-0.035+0.020-+0.070Negative

Several computational methods exist to quantify the energy of hydrogen bonds (E_HB). One common approach is the supermolecular method, where the interaction energy is calculated as the difference between the total energy of the hydrogen-bonded complex (e.g., a dimer) and the sum of the energies of the individual monomers. acs.orgresearchgate.net

Another method relates the hydrogen bond energy directly to the QTAIM parameters. An empirical correlation proposed by Espinosa and others suggests that the interaction energy can be estimated from the potential energy density (V(r)) at the bond critical point (E_HB = 0.5 * V(r)). nih.gov Computational studies on pyrrole derivatives have successfully used such methods to estimate interaction energies, finding that N-H⋯O bonds typically have energies in the range of 6-11 kcal/mol, classifying them as moderate-strength hydrogen bonds. mdpi.com

Table 2: Estimated Hydrogen Bond Energies for this compound Based on Computational Methods. Values are estimations based on analogous systems, as specific calculations for the title compound are not provided in the reference materials.

MethodEstimated Energy (kcal/mol)
Supermolecular Calculation-7.5 to -9.5
Espinosa Correlation (QTAIM)-8.0 to -10.0

Prediction of Spectroscopic Properties from Computational Models

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules. mdpi.comsemanticscholar.orgresearchgate.net These methods allow for the calculation of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), which can be compared with experimental data to confirm molecular structures. youtube.comyoutube.comresearchgate.net

For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311+G(d,p)) would be employed to optimize the molecular geometry and compute its vibrational frequencies. mdpi.com Key vibrational modes would include the N-H stretch, C=O stretch, C=C stretch, and various C-H bending and stretching modes.

TD-DFT calculations are used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net For a conjugated system like the title compound, the primary absorption bands would correspond to π→π* transitions. The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions. youtube.com

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Pyrrole Acrylate System. This table illustrates the expected correlation between DFT-calculated and experimentally measured frequencies. Specific data for the title compound is not available.

Vibrational ModeCalculated (Scaled) Wavenumber (cm⁻¹)Typical Experimental Wavenumber (cm⁻¹)
N-H Stretch~34503400-3500
C=O Stretch~17101700-1725
C=C Stretch~16301620-1640
C-O Stretch~12501240-1280

Computational Studies on Polymerization Propensity and Materials Properties

As a vinyl monomer, this compound possesses the potential for free-radical polymerization. mdpi.com Computational chemistry offers insights into this process by modeling the key elementary steps: initiation, propagation, and termination. researchgate.netbohrium.com DFT calculations can be used to determine the activation energies for these steps, providing a quantitative measure of the monomer's reactivity and polymerization propensity. mdpi.comarxiv.org

Studies on the polymerization of other vinyl monomers provide a template for how the reactivity of this compound could be assessed. acs.org The calculations would involve modeling the reaction pathways for the addition of a radical initiator to the double bond and the subsequent addition of another monomer to the growing polymer chain. nih.gov The presence of the pyrrole ring and its N-H group could also influence the polymerization process and the properties of the resulting polymer, potentially allowing for post-polymerization modification or introducing specific intermolecular interactions (hydrogen bonding) between polymer chains. mdpi.comresearchgate.net These interactions could significantly impact the material's thermal and mechanical properties.

Potential and Exploratory Academic Applications of Pyrrolylacrylates Non Clinical

Applications as Synthetic Building Blocks

The bifunctional nature of (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate, featuring both a pyrrole (B145914) ring and an acrylate (B77674) moiety, makes it a highly attractive starting material for the construction of more complex molecular frameworks.

The pyrrole nucleus and the acrylate functionality in this compound offer multiple reaction sites for the assembly of diverse heterocyclic systems. The electron-rich pyrrole ring can participate in various cycloaddition reactions, a cornerstone of heterocyclic synthesis. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of analogous systems provides a strong indication of its potential.

For instance, the hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocyclic rings. Theoretical studies on the reaction of nitrosoalkenes with pyrrole have shown that the reaction proceeds via a LUMO-heterodiene controlled cycloaddition, leading to 2-alkylated products. This suggests that the acrylate moiety in this compound could act as a dienophile in reactions with suitable dienes, or the pyrrole ring could react as the diene component, particularly when activated, to form complex bicyclic or polycyclic structures. The specific electronic nature of the acrylate substituent would influence the regioselectivity and stereoselectivity of such cycloadditions.

Furthermore, the pyrrole ring can be a precursor to other heterocyclic systems through ring-transformation reactions. The acrylate arm provides a handle for intramolecular reactions, where it can be modified and then induced to react with the pyrrole core to form fused ring systems, which are common motifs in alkaloids and other biologically active compounds.

The structural motif of a pyrrole ring attached to a three-carbon side chain is present in a number of marine alkaloids. nih.gov this compound serves as a key building block for the synthesis of analogs of these natural products. A notable example is the synthesis of (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives, two of which are themselves natural products. researchgate.net The synthesis of these compounds can be efficiently achieved using the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netwikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.org

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com In the context of synthesizing natural product analogs, a protected 1H-pyrrole-3-carbaldehyde is reacted with a suitable phosphonate (B1237965) ylide. Subsequent deprotection of the pyrrole nitrogen furnishes the desired (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivative. researchgate.net

Table 1: Synthesis of Natural Product Analogs via Horner-Wadsworth-Emmons Reaction

Reactant 1 Reactant 2 Product Natural Product Analog Reference
1-(Toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde Triethyl phosphonoacetate (E)-Ethyl 3-(1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl)acrylate Precursor to (E)-3-(1H-pyrrol-3-yl)-2-propenoic acid researchgate.net

The versatility of the HWE reaction allows for the introduction of various functional groups at the terminus of the acrylate chain, enabling the synthesis of a library of natural product analogs for biological screening. The development of synthetic routes to these pyrrole-containing alkaloids is of significant interest due to their diverse biological activities. nih.govnih.govmdpi.com

Applications in Materials Science

The presence of both a polymerizable acrylate group and a conductive pyrrole unit in this compound makes it a promising monomer for the development of advanced functional materials.

This compound can be polymerized through either the acrylate double bond or the pyrrole ring, or both, to create a variety of polymers with unique properties. Polymerization of the acrylate functionality, for instance via free-radical polymerization, would lead to a polymer with pendant pyrrole groups. These pendant pyrrole units can be subsequently polymerized or cross-linked through oxidative chemical or electrochemical methods to form a conductive polypyrrole network within the acrylate matrix. This approach allows for the creation of hybrid materials that combine the processability and mechanical properties of the acrylate polymer with the conductive properties of polypyrrole.

Alternatively, the pyrrole ring itself can be the primary site of polymerization. Oxidative polymerization of pyrrole and its derivatives is a well-established method for producing polypyrrole, a conductive polymer with good environmental stability. mdpi.com The acrylate group in this compound would act as a substituent on the polypyrrole backbone, influencing the polymer's solubility, processability, and potentially its electronic properties. Copolymers can also be formed with other monomers to further tune the material's characteristics.

Pyrrole-based conjugated polymers are known for their interesting optoelectronic properties, making them suitable for applications in organic electronics. researchgate.netrdd.edu.iqtue.nlkennesaw.edu By incorporating this compound into polymer structures, it is possible to design materials with tailored optoelectronic characteristics. The extent of conjugation, the nature of substituents, and the polymer architecture all play a crucial role in determining the material's absorption and emission spectra, as well as its charge transport properties.

Acrylate-based polymers are widely used in the formulation of adhesives and coatings due to their excellent adhesion, durability, and versatility. The incorporation of functional monomers into acrylate polymer systems is a common strategy to enhance their performance. The pyrrole moiety in this compound offers a unique functionality that could be exploited in adhesives and coatings.

In the context of adhesives, the pyrrole group could potentially improve adhesion to certain substrates through specific interactions, such as hydrogen bonding or coordination with metal surfaces. The ability to form conductive polypyrrole networks within an adhesive matrix could also lead to the development of conductive adhesives, which are of interest for electronic applications. The copolymerization of this compound with other acrylate monomers would allow for the fine-tuning of the adhesive's mechanical properties, such as peel strength and shear strength. nih.govresearchgate.net

In coatings, the pyrrole unit could impart beneficial properties such as corrosion resistance and UV stability. Polypyrrole is known to have anti-corrosive properties, and incorporating it into a coating formulation could enhance the protection of metal substrates. Furthermore, the pyrrole ring can act as a UV absorber, which could help to protect the underlying material from photodegradation. The use of pyrrole-functionalized compounds has been explored for modifying the properties of materials used in elastomeric composites, indicating the potential for pyrrole moieties to enhance the performance of polymer-based formulations. mdpi.com UV-curable coatings, which are environmentally friendly due to the absence of volatile organic compounds, are often based on acrylate monomers. frontiersin.org The inclusion of this compound in such formulations could lead to coatings with novel functionalities.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-3-(1H-pyrrol-3-yl)prop-2-ene
1H-pyrrole-3-carbaldehyde
Triethyl phosphonoacetate
Diethyl (cyanomethyl)phosphonate
(E)-Ethyl 3-(1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl)acrylate
(E)-3-(1-(Toluene-4-sulfonyl)-1H-pyrrol-3-yl)acrylonitrile
(E)-3-(1H-pyrrol-3-yl)-2-propenoic acid
(E)-3-(1H-pyrrol-3-yl)-2-propenamide

Role in Catalysis and Ligand Design

The unique structure of this compound, which combines a pyrrole ring with an acrylate group, suggests its potential as a versatile ligand in coordination chemistry and as a component in catalytic systems. The pyrrole moiety, a five-membered aromatic heterocycle containing a nitrogen atom, can act as a coordinating agent for various metal centers. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal ion, forming a coordination bond. Furthermore, the π-system of the pyrrole ring can also participate in bonding with transition metals.

The acrylate portion of the molecule introduces additional functionality. The carbon-carbon double bond and the carbonyl group of the ester can also interact with metal centers. This bifunctional nature, possessing both a heterocyclic ring and a Michael acceptor, allows for multiple modes of coordination, making it a candidate for the design of novel ligands. For instance, pyrrole-based ligands have been investigated in the context of creating catalysts for various organic transformations. The electronic properties of the pyrrole ring can be tuned by substituents, which in turn can influence the catalytic activity of the metal complex it is a part of.

While specific studies detailing the use of this compound as a ligand or in a catalytic process are not prominent in the available literature, the broader class of pyrrole derivatives has been utilized in the synthesis of catalysts. For example, the synthesis of certain heterocyclic compounds is catalyzed by acids, and the pyrrole nucleus is a key feature in various biologically active molecules and functional materials. rsc.org The development of efficient catalysts for the synthesis of acrylic acid and its esters, such as methyl acrylate, is an active area of research, often employing complex metal oxide catalysts. researchgate.netspringerprofessional.de The potential for this compound to act as a building block or a ligand in such systems remains an area for exploratory research.

Theoretical Investigations into Corrosion Inhibition Properties

The field of corrosion inhibition has increasingly utilized computational chemistry, particularly Density Functional Theory (DFT), to predict the effectiveness of organic molecules as corrosion inhibitors. eurjchem.comnih.gov These theoretical studies provide insights into the mechanism of inhibition by analyzing the electronic properties of the inhibitor molecule and its interaction with a metal surface. researchgate.netresearchgate.net Although specific DFT studies on this compound are not widely published, the principles derived from studies on related pyrrole and acrylate derivatives can be applied to understand its potential as a corrosion inhibitor.

Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov The efficiency of an inhibitor is largely dependent on its electronic structure. Key parameters calculated through DFT, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), are used to predict the reactivity of the molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal surface. nih.gov

The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons in the aromatic ring and the double bond, in this compound makes it a promising candidate for corrosion inhibition. These features can facilitate strong adsorption onto a metal surface. Theoretical studies on similar heterocyclic compounds have shown that the presence of electron-donating groups can enhance inhibition efficiency.

The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter; a smaller energy gap generally implies higher inhibition efficiency as the molecule is more polarizable. nih.gov Other quantum chemical descriptors such as electronegativity (χ), global hardness (η), and softness (σ) are also used to evaluate the potential of a molecule as a corrosion inhibitor. eurjchem.comnih.gov For instance, molecules with lower hardness and higher softness are expected to be more effective inhibitors. nih.gov

The following table illustrates the kind of theoretical data that would be generated in a DFT study to assess the corrosion inhibition potential of a compound like this compound, based on values reported for related heterocyclic inhibitors.

Quantum Chemical ParameterSymbolSignificance in Corrosion Inhibition
Energy of the Highest Occupied Molecular OrbitalEHOMOHigher values indicate a greater tendency for electron donation to the metal surface.
Energy of the Lowest Unoccupied Molecular OrbitalELUMOLower values suggest a higher capacity for electron acceptance from the metal.
Energy GapΔEA smaller value generally correlates with higher inhibition efficiency.
ElectronegativityχIndicates the ability of the molecule to attract electrons.
Global HardnessηLower values suggest the molecule is more reactive and a better inhibitor.
Global SoftnessσHigher values indicate a greater ability to interact with the metal surface.
Fraction of Electrons TransferredΔNIndicates the tendency of the inhibitor to donate electrons to the metal surface.

Theoretical modeling through DFT and Molecular Dynamics (MD) simulations can further elucidate the adsorption behavior of the inhibitor on a metal surface, such as iron or copper. researchgate.net These simulations can predict the most stable adsorption configuration and the binding energy between the inhibitor and the metal. For example, studies on other heterocyclic compounds have shown that both parallel and perpendicular adsorption orientations can occur, with the strength of the interaction depending on the specific molecular structure and the metal surface. The analysis of the Projected Density of States (PDOS) can reveal the nature of the chemical bonds formed, indicating hybridization between the molecular orbitals of the inhibitor and the d-orbitals of the metal atoms. While experimental validation is crucial, these theoretical investigations provide a powerful tool for the rational design of new and effective corrosion inhibitors, and this compound represents a molecule of interest for such future studies.

Future Research Directions and Unexplored Avenues for E Methyl 3 1h Pyrrol 3 Yl Acrylate

The pyrrole (B145914) heterocycle is a foundational motif in a vast array of natural products, pharmaceuticals, and advanced materials. nih.gov Specifically, (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate, as a functionalized pyrrole, stands at a crossroads of synthetic chemistry, material science, and computational research. While its fundamental synthesis is established, significant opportunities exist for future exploration. This article delves into prospective research avenues, focusing on the development of sustainable synthetic methodologies, deeper mechanistic understanding, novel material applications, and advanced computational analysis.

Q & A

Q. What are the common synthetic routes for (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate, and how can reaction conditions be optimized?

The synthesis typically involves esterification or coupling reactions. For example, analogous acrylates like methyl caffeate are synthesized via base-catalyzed esterification using DBU (1,8-diazabicycloundec-7-ene) to promote regioselectivity and avoid side reactions . Protecting groups (e.g., acetyl) may be employed for sensitive functional groups, followed by deprotection with mild bases like K₂CO₃ in CH₂Cl₂/MeOH mixtures . Optimization requires monitoring reaction kinetics via HPLC or NMR, adjusting solvent polarity, temperature, and stoichiometry to maximize yield and purity.

Q. How is the E-configuration of the acrylate moiety confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry. For example, in related acrylates like (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate, crystallographic data (R factor = 0.040, wR = 0.120) validated the E-configuration . SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond angles and torsional parameters, ensuring accurate structural assignments .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Chromatography : HPLC or GC-MS to assess purity and detect isomers.
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis; IR for carbonyl (C=O) and pyrrole ring vibrations.
  • Stability studies : Accelerated degradation tests under varying pH, temperature, and light exposure. For reactive intermediates, inert atmospheres (N₂/Ar) and low-temperature storage are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, crystallographic data from SHELX-refined structures (e.g., bond lengths and angles) serve as input for optimizing geometry in Gaussian or ORCA . Such models help predict regioselectivity in electrophilic substitutions or polymerization behavior.

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

  • Protecting groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to shield hydroxyl or amine functionalities during coupling reactions .
  • In-situ quenching : For unstable intermediates (e.g., chlorosulfonyl derivatives), rapid purification via flash chromatography or recrystallization minimizes decomposition .
  • Low-temperature techniques : Conduct reactions at –78°C (dry ice/acetone baths) to stabilize reactive species.

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Reproducibility checks : Validate published protocols with controlled variables (solvent grade, catalyst batch).
  • Advanced characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • Data cross-referencing : Compare crystallographic data (e.g., C–C bond lengths ±0.003 Å) with computational models to identify anomalies .

Methodological Guidelines

Q. What crystallographic parameters are essential for refining the compound’s structure?

  • Data-to-parameter ratio : Aim for ≥12:1 to ensure refinement reliability .
  • Displacement parameters : Analyze ADPs (anisotropic displacement parameters) to detect disorder, common in flexible acrylate chains .
  • Twinned data : For challenging crystals, SHELXD or SHELXE can resolve twinning issues in high-throughput phasing .

Q. How can researchers design derivatives for biological activity studies?

  • Bioisosteric replacement : Substitute the pyrrole ring with indole or pyridine moieties (as seen in related acrylates ) to modulate lipophilicity.
  • Pharmacophore mapping : Use docking studies (AutoDock, Schrödinger) to predict interactions with target proteins.

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